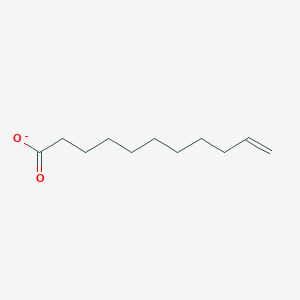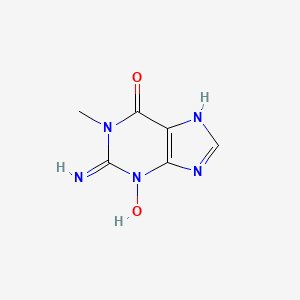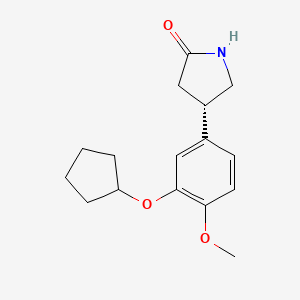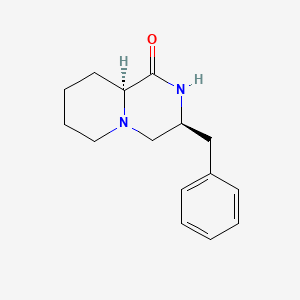
Undec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undec-10-enoate, also known as 10-undecenoic acid, is an unsaturated fatty acid with the molecular formula C11H20O2. It is characterized by a terminal double bond and is derived from castor oil. This compound is widely used in various industrial applications, including the production of polymers, fragrances, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undec-10-enoate can be synthesized through the esterification of 10-undecenoic acid with methanol, catalyzed by acid catalysts or enzymes . The reaction typically involves heating the mixture under reflux conditions to achieve high yields.
Industrial Production Methods
In industrial settings, 10-undecenoate is produced by the pyrolysis of ricinoleic acid, which is obtained from castor oil. The pyrolysis process involves heating ricinoleic acid to high temperatures, resulting in the formation of 10-undecenoic acid, which is then esterified to produce 10-undecenoate .
Análisis De Reacciones Químicas
Types of Reactions
Undec-10-enoate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by metal catalysts such as copper or titanium.
Hydroformylation: This reaction adds a formyl group to the double bond, producing aldehydes.
Aminocarbonylation: This reaction introduces an amide group, often using palladium catalysts.
Common Reagents and Conditions
Transesterification: Catalysts like copper-deposited vanadium oxide (V2O5) or (cyclopentadienyl)titanium trichlorides are commonly used
Hydroformylation: Typically involves the use of rhodium or cobalt catalysts under high pressure and temperature.
Aminocarbonylation: Palladium catalysts are used along with carbon monoxide and amines.
Major Products Formed
Transesterification: Produces various esters depending on the alcohol used.
Hydroformylation: Yields aldehydes that can be further converted into alcohols or acids.
Aminocarbonylation: Forms amides, which are useful intermediates in polymer synthesis.
Aplicaciones Científicas De Investigación
Undec-10-enoate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 10-undecenoate involves its interaction with cellular membranes and enzymes. For instance, its antifungal properties are attributed to its ability to inhibit the morphogenesis of Candida albicans, preventing the formation of hyphae, which are essential for infection and virulence . Additionally, 10-undecenoate can act as a precursor for the synthesis of various bioactive compounds, influencing multiple biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Undecylenic acid: Shares a similar structure but is primarily used as an antifungal agent.
Methyl 10-undecenoate: An ester derivative used in polymer synthesis and as a fragrance ingredient.
Ethyl 10-undecenoate: Another ester derivative with applications in the synthesis of fine chemicals.
Uniqueness
Undec-10-enoate stands out due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to undergo multiple types of reactions, such as transesterification and hydroformylation, makes it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C11H19O2- |
|---|---|
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
undec-10-enoate |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)/p-1 |
Clave InChI |
FRPZMMHWLSIFAZ-UHFFFAOYSA-M |
SMILES |
C=CCCCCCCCCC(=O)[O-] |
SMILES canónico |
C=CCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)




![1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone](/img/structure/B1210232.png)

![3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B1210235.png)

![n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1210238.png)




